R 1530 is a multi-kinase inhibitor that targets over 20 kinases, including angiogenesis-related receptor tyrosine kinases (Kds = 61, 88, and 15 nM for FGFR1, PDGFRβ, and VEGFR2, respectively). It also inhibits FLT1, KIT, PLK4, and RET with Kd values of 9, 26, 11, and 22 nM, respectively. In cells, R 1530 delays mitosis, induces polyploidy, and blocks angiogenesis, ultimately promoting apoptosis or senescence. R 1530 strongly inhibits human tumor cell proliferation and reduces the growth of tumors in cancer xenograft models.
R1530 is a pyrazolobenzodiazepine small molecule with potential antiangiogenesis and antineoplastic activities. R1530 is also a mitosis-angiogenesis inhibitor (MAI) that inhibits multiple receptor tyrosine kinases involved in angiogenesis, such as vascular endothelial growth factor receptor (VEGFR)-1, -2, -3, platelet-derived growth factor receptor (PDGFR) beta‚ FMS-like tyrosine kinase (Flt)-3, and fibroblast growth factor receptor (FGFR) -1, -2. In addition, this agents exhibits anti-proliferative activity by initiating mitotic arrest and inducing apoptosis.